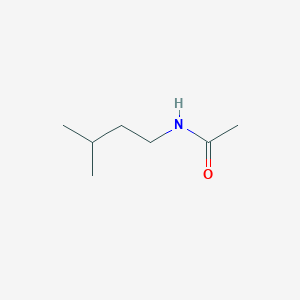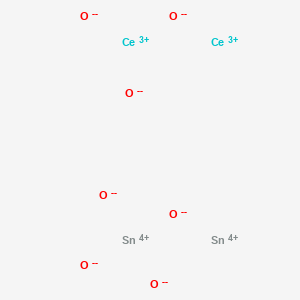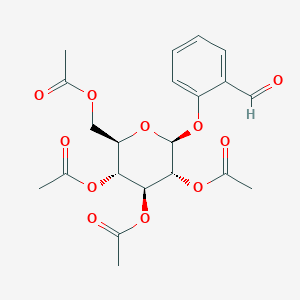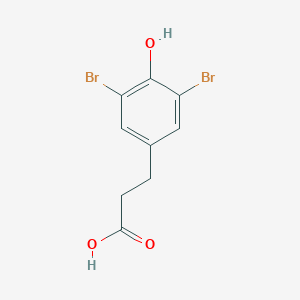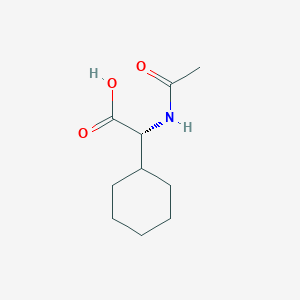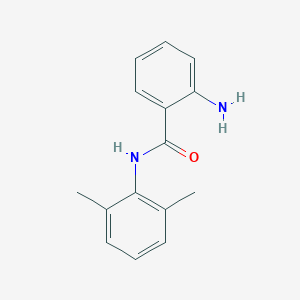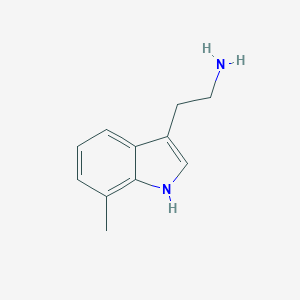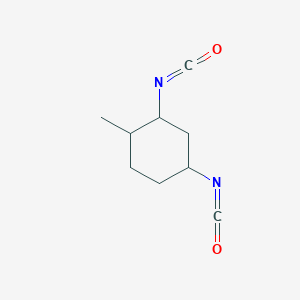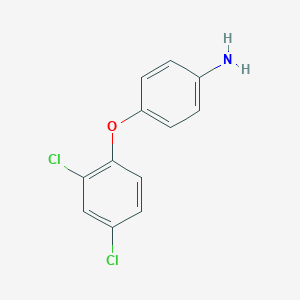
Gadolinium-155
Descripción general
Descripción
Gadolinium-155 is an isotope of the element gadolinium, which belongs to the lanthanide series of the periodic table. Gadolinium is known for its high neutron capture cross-section, making it valuable in various scientific and industrial applications. This compound, in particular, is used in nuclear science and technology due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium-155 can be produced through neutron capture reactions. One common method involves irradiating gadolinium-154 with thermal neutrons in a nuclear reactor. The reaction can be represented as:
Gd-154+n→Gd-155+γ
Industrial Production Methods: In industrial settings, this compound is typically produced in nuclear reactors where gadolinium-154 is exposed to a flux of thermal neutrons. The irradiated material is then processed to separate this compound from other isotopes and impurities. This separation is often achieved through chemical methods such as ion exchange or solvent extraction.
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium-155 primarily undergoes neutron capture reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Neutron Capture: Thermal neutrons are used to convert gadolinium-154 to this compound.
Oxidation: this compound can react with oxygen to form gadolinium(III) oxide (Gd2O3).
Reduction: this compound can be reduced from its oxide form using reducing agents like hydrogen gas.
Major Products:
Neutron Capture: this compound is the primary product.
Oxidation: Gadolinium(III) oxide (Gd2O3).
Reduction: Metallic gadolinium.
Aplicaciones Científicas De Investigación
Gadolinium-155 has several applications in scientific research:
Nuclear Science: Due to its high neutron capture cross-section, this compound is used in neutron capture therapy and as a neutron poison in nuclear reactors.
Medical Imaging: Gadolinium compounds are used as contrast agents in magnetic resonance imaging (MRI). Although this compound itself is not directly used, its properties contribute to the development of these compounds.
Material Science: this compound is used in the study of neutron interactions with materials, aiding in the development of new materials with specific properties.
Radiopharmaceuticals: this compound can be used in the production of radiopharmaceuticals for diagnostic and therapeutic purposes.
Mecanismo De Acción
The primary mechanism by which gadolinium-155 exerts its effects is through neutron capture. When this compound captures a neutron, it becomes gadolinium-156, releasing a significant amount of energy in the form of gamma rays. This property is utilized in various applications, including neutron capture therapy and nuclear reactors.
Comparación Con Compuestos Similares
Gadolinium-154: Another isotope of gadolinium, used as a precursor for producing gadolinium-155.
Gadolinium-157: Similar to this compound, it has a high neutron capture cross-section and is used in similar applications.
Samarium-149: Another lanthanide with a high neutron capture cross-section, used in neutron capture therapy and nuclear reactors.
Uniqueness of this compound: this compound is unique due to its specific neutron capture properties and the energy released during these reactions. Its applications in neutron capture therapy and nuclear science make it a valuable isotope for research and industrial purposes.
Propiedades
IUPAC Name |
gadolinium-155 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[155Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931823 | |
| Record name | (~155~Gd)Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.92263 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-34-7 | |
| Record name | Gadolinium, isotope of mass 155 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~155~Gd)Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


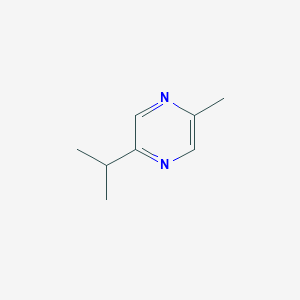
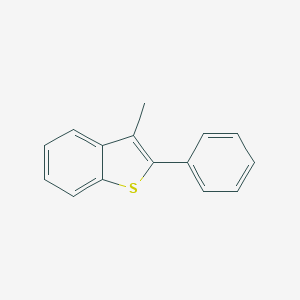
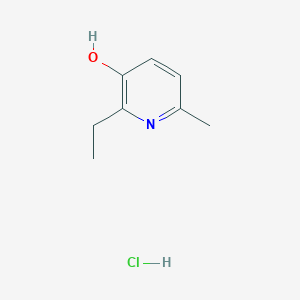
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
